molecular formula C20H19F2N3O4 B5024729 1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-propanone

1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-propanone

Cat. No. B5024729
M. Wt: 403.4 g/mol
InChI Key: UJVJZJFSZDJIPD-UHFFFAOYSA-N
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Description

The compound “1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-propanone” is a complex organic molecule. It has a molecular formula of C20H19F2N3O4 . The molecule contains several functional groups, including a fluoro group, a nitrobenzoyl group, and a piperazinyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the nitrobenzoyl group and the piperazinyl group. Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The piperazinyl group could be formed through a series of nucleophilic substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The fluoro groups attached to the benzoyl and phenyl groups would add to the complexity of the molecule.


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the fluoro groups could be substituted with other groups . The compound could also undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could result in lower volatility compared to similar-sized ketones . The compound’s solubility, boiling point, and melting point would also be influenced by its molecular structure.

properties

IUPAC Name

1-[3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4/c1-2-19(26)13-3-6-18(17(22)11-13)23-7-9-24(10-8-23)20(27)15-12-14(25(28)29)4-5-16(15)21/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVJZJFSZDJIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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